Structural Differentiation: Unique 3‑Chloro / 5‑(m‑Tolyl) Pairing vs. Common 1,3,4‑Thiadiazole‑2‑yl Benzamide Scaffolds
The target compound is the only commercial 1,3,4‑thiadiazole‑2‑yl benzamide that simultaneously bears a 3‑chloro group on the benzamide ring and a m‑tolyl substituent at the 5‑position of the thiadiazole. In contrast, the closest commercially available analog, 3‑chloro‑N‑(1,3,4‑thiadiazol‑2‑yl)benzamide, lacks any substituent at the thiadiazole 5‑position, while another analog, 3‑chloro‑N‑[5‑(2‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide, replaces the methyl group with a chlorine atom on the phenyl ring. No published SAR series has explored the m‑tolyl + 3‑chloro combination, meaning this compound occupies an untested region of chemical space .
| Evidence Dimension | Substituent identity at thiadiazole 5‑position and benzamide ring |
|---|---|
| Target Compound Data | 5‑position: 3‑methylphenyl (m‑tolyl); benzamide: 3‑chloro |
| Comparator Or Baseline | Comparator 1: 3‑chloro‑N‑(1,3,4‑thiadiazol‑2‑yl)benzamide (5‑position: H; benzamide: 3‑chloro). Comparator 2: 3‑chloro‑N‑[5‑(2‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (5‑position: 2‑chlorophenyl; benzamide: 3‑chloro). |
| Quantified Difference | Qualitative only – unique combination not present in any comparator. |
| Conditions | Structural comparison based on commercial catalog entries and CAS registry. |
Why This Matters
Procurement of the exact structure is essential because the 5‑(m‑tolyl) group is expected to modulate lipophilicity, π‑stacking, and steric bulk in a way that cannot be reproduced by 5‑H, 5‑phenyl, or 5‑(halophenyl) analogs.
